molecular formula C18H19F3N2OS B4697040 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4697040
M. Wt: 368.4 g/mol
InChI Key: NHNJTKYZOXJMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPP is a piperazine derivative that has been synthesized through several methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In pharmacology, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have significant binding affinity to several receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. In neuroscience, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use as a tool for studying the function of certain brain regions and neurotransmitters.

Mechanism of Action

1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to act as a partial agonist at several receptors, including serotonin receptors and dopamine receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. Additionally, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of ion channels, and the modulation of gene expression. In animal studies, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects in models of schizophrenia.

Advantages and Limitations for Lab Experiments

1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. However, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine also has several limitations, including its potential toxicity and the need for further studies to fully understand its pharmacological effects.

Future Directions

There are several future directions for research on 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, including the development of more potent and selective derivatives, the investigation of its potential use as a tool for studying neurotransmitter function, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the safety and toxicity of 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine and its derivatives.
In conclusion, 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has the potential to be a valuable tool for studying neurotransmitter function and a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c1-2-15-6-7-16(25-15)17(24)23-10-8-22(9-11-23)14-5-3-4-13(12-14)18(19,20)21/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNJTKYZOXJMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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